Bis-PEG9-NHS ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

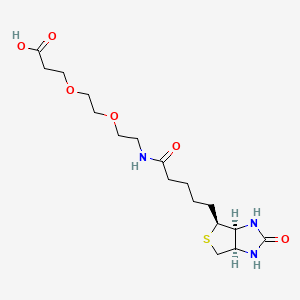

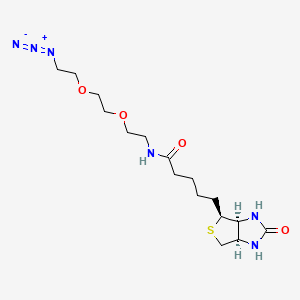

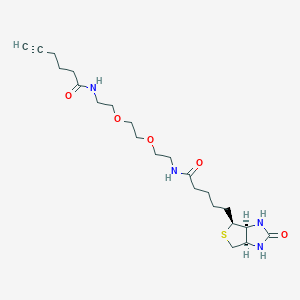

Bis-PEG9-NHS ester primarily targets primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These primary amines are especially nucleophilic and occur predominantly on the solvent-exposed outside surfaces of native protein tertiary structures, making them easy targets for conjugation .

Mode of Action

This compound contains two NHS ester groups that interact with its targets. The NHS ester groups at either end of the PEG9 spacer react specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds . This reaction leads to the creation of a stable amide bond between the two target molecules .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the conjugation of the compound to primary amines in proteins and other molecules. This conjugation alters the properties of the target molecules, potentially affecting their function and interaction with other molecules .

Result of Action

The result of this compound’s action is the formation of stable amide bonds with primary amines in proteins and other molecules . This can lead to changes in the properties of these molecules, potentially affecting their function and interactions with other molecules.

Action Environment

The action of this compound is influenced by environmental factors such as pH. The reaction of NHS esters with primary amines is pH-dependent, with optimal reactivity observed at pH 7-9 . Additionally, the compound should be stored at -20°C and away from moisture to maintain its stability .

Analyse Biochimique

Biochemical Properties

Bis-PEG9-NHS ester interacts with various biomolecules, including enzymes and proteins. The NHS ester groups at either end of the PEG9 spacer react specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds . This property allows this compound to be used for crosslinking between primary amines in proteins and other molecules .

Cellular Effects

The effects of this compound on cells are primarily related to its role in the synthesis of PROTACs and antibody-drug conjugates (ADCs) . By introducing this compound into biomolecules, it can alter their solubility, stability, and biological activity, thereby regulating targeted delivery and biological imaging processes .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with biomolecules. The NHS ester groups at either end of the PEG9 spacer react specifically and efficiently with lysine and N-terminal amino groups to form stable amide bonds . This allows this compound to be used in the synthesis of PROTACs and ADCs .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Bis-PEG9-NHS ester is synthesized by reacting polyethylene glycol with N-hydroxysuccinimide and a suitable activating agent, such as dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent like dichloromethane or dimethylformamide under an inert atmosphere to prevent moisture interference .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in controlled environments to ensure high purity and yield. The process includes purification steps such as recrystallization or chromatography to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions

Bis-PEG9-NHS ester primarily undergoes substitution reactions where the N-hydroxysuccinimide ester groups react with primary amines to form stable amide bonds. This reaction is highly specific and efficient at pH levels between 7 and 9 .

Common Reagents and Conditions

Reagents: Primary amines (e.g., lysine residues in proteins), N-hydroxysuccinimide, dicyclohexylcarbodiimide.

Conditions: pH 7-9, organic solvents like dichloromethane or dimethylformamide, inert atmosphere .Major Products

The major products formed from the reaction of this compound with primary amines are stable amide bonds, which are crucial for crosslinking proteins and other molecules .

Applications De Recherche Scientifique

Bis-PEG9-NHS ester has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Similar Compounds

Bis(NHS)PEG3: An even shorter spacer, which may limit its applications compared to this compound.

Bis(NHS)PEG12: A longer spacer, providing greater flexibility and solubility but potentially increasing the complexity of the synthesis.

Uniqueness

This compound is unique due to its optimal spacer length, which balances solubility, flexibility, and ease of synthesis. This makes it highly versatile for a wide range of applications in chemistry, biology, medicine, and industry .

Propriétés

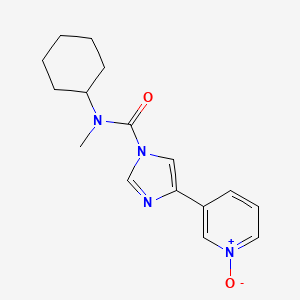

IUPAC Name |

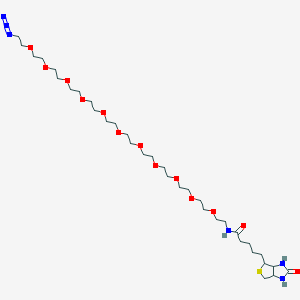

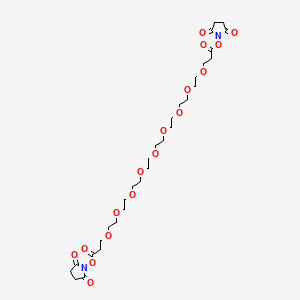

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48N2O17/c33-25-1-2-26(34)31(25)48-29(37)5-7-39-9-11-41-13-15-43-17-19-45-21-23-47-24-22-46-20-18-44-16-14-42-12-10-40-8-6-30(38)49-32-27(35)3-4-28(32)36/h1-24H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWLSZJYTZVHMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48N2O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

708.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.